2-[4-(Trimethylsilyl)phenyl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-trimethylsilylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-10(5-7-11)8-9-12/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCFYHLEANLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 2 4 Trimethylsilyl Phenyl Acetonitrile and Structural Analogues
Transformations of the Nitrile Functional Group
The cyano group is a highly versatile functional entity in organic chemistry, capable of undergoing a wide array of transformations. researchgate.net Its reactivity is characterized by the electrophilic nature of the carbon atom, the nucleophilicity of the nitrogen atom, the acidity of the α-protons, and the ability of the triple bond to participate in addition and cycloaddition reactions. researchgate.netbohrium.com
Electrophilic Reactivity at the Nitrile Carbon
The carbon atom of the nitrile group in 2-[4-(trimethylsilyl)phenyl]acetonitrile is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. However, nitriles are generally considered weak electrophiles. Their reactivity towards nucleophiles is significantly enhanced by protonation or coordination with a Lewis acid, which increases the positive character of the carbon atom. reddit.com
A primary example of this reactivity is the hydrolysis of nitriles to carboxylic acids. This transformation can be catalyzed by either acid or base. wikipedia.org Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more susceptible to nucleophilic attack by a water molecule. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, 4-(trimethylsilyl)phenylacetic acid. libretexts.org
Table 1: Representative Conditions for Nitrile Hydrolysis
| Catalyst | Reagents | Product | Description |
|---|---|---|---|
| Acid (e.g., HCl, H₂SO₄) | Water, Heat | Carboxylic Acid | Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water. wikipedia.org |
Nucleophilic Additions and Condensations Involving the Alpha-Carbon of the Acetonitrile (B52724) Moiety
The methylene (B1212753) protons (α-protons) adjacent to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. This allows for deprotonation by a suitable base to form a potent α-cyano carbanion. nih.gov This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions.
These reactions include alkylations, acylations, and condensations with carbonyl compounds. For instance, the α-cyano carbanion generated from a phenylacetonitrile (B145931) derivative can react with aldehydes and ketones in aldol-type condensation reactions, such as the Knoevenagel condensation, to yield α,β-unsaturated nitriles. Similarly, reaction with alkyl halides leads to α-alkylated products. The presence of the trimethylsilyl (B98337) group on the phenyl ring is generally well-tolerated in these transformations.
Research on α-(dimethylsilyl)nitriles has shown their ability to react spontaneously with aldehydes to form β-hydroxynitriles. nih.gov This highlights the inherent nucleophilicity of the α-carbon in silyl-containing acetonitrile derivatives.
Reductive Transformations and Radical Pathways of Nitriles
The nitrile group can be reduced to either primary amines or aldehydes, depending on the reducing agent and reaction conditions. libretexts.org
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni) can fully reduce the nitrile to a primary amine. libretexts.org The reaction with LiAlH₄ proceeds via two successive nucleophilic additions of hydride ions to the electrophilic nitrile carbon. libretexts.org This would convert this compound to 2-[4-(trimethylsilyl)phenyl]ethanamine.
Reduction to Aldehydes: Partial reduction to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup. libretexts.org This provides a synthetic route to 4-(trimethylsilyl)phenylacetaldehyde.
In addition to these transformations, the cyano group can function as a radical acceptor in cascade reactions, providing a pathway for constructing complex carbocyclic and heterocyclic structures. rsc.org The reaction is initiated by the addition of a carbon-centered radical to the nitrile's triple bond, forming a cyclic iminyl radical intermediate that can undergo further reactions. researchgate.net
Chemical Behavior and Synthetic Utility of the Trimethylsilyl Moiety
The trimethylsilyl (TMS) group is not merely a passive substituent; it is a versatile functional group that profoundly influences the reactivity of the aromatic ring and offers significant synthetic advantages. chemeurope.com
Silicon-Carbon Bond Cleavage Reactions in Arylsilanes
The silicon-carbon bond in arylsilanes like this compound is susceptible to cleavage by electrophilic reagents, a process known as ipso-substitution. nih.gov This reactivity allows for the regioselective introduction of a wide range of functional groups at the position previously occupied by the silyl (B83357) group. The cleavage is facilitated by the formation of hypercoordinate silicon species, which activates the Si-C bond. nih.gov
Common electrophiles that can displace the trimethylsilyl group include:
Protons (Protodesilylation): Treatment with acids like trifluoroacetic acid (CF₃COOH) can replace the TMS group with a hydrogen atom. rsc.org
Halogens (Halodesilylation): Reagents such as iodine monochloride (ICl) or bromine (Br₂) can introduce iodine or bromine atoms onto the aromatic ring with high regioselectivity.
Acyl groups (Acylation): Friedel-Crafts acylation can occur at the silylated position under Lewis acid catalysis.
Furthermore, transition metals, particularly palladium, can cleave the C-Si bond, enabling palladium-catalyzed cross-coupling reactions. uu.nl This provides a powerful method for forming new carbon-carbon or carbon-heteroatom bonds.
Table 2: Examples of Silicon-Carbon Bond Cleavage in Aryltrimethylsilanes
| Reaction Type | Reagent | Product Functional Group | Mechanistic Feature |
|---|---|---|---|
| Protodesilylation | Trifluoroacetic Acid (TFA) | -H | Electrophilic aromatic substitution where SiMe₃ is the leaving group. rsc.org |
| Halodesilylation | Iodine Monochloride (ICl) | -I | Ipso-substitution by an electrophilic halogen. |
Role of the Trimethylsilyl Group as a Temporary Protecting Group in Organic Synthesis
The trimethylsilyl group serves as an excellent temporary protecting group for aromatic positions. chemeurope.comwikipedia.org Its chemical inertness and large molecular volume can shield specific sites from reacting. chemeurope.com A key synthetic strategy involves introducing a TMS group to block a reactive position, performing a reaction at another site, and then removing the TMS group to restore the original functionality.
A prominent application is in directed ortho-metalation. While the acetonitrile moiety in this compound is not a strong directing group for lithiation, in other structural analogues, an arylsilyl group can be used to control the regioselectivity of electrophilic substitution. The silyl group can direct an electrophile to a specific position or block a position to allow substitution elsewhere. Subsequently, the silyl group can be cleanly removed via protodesilylation. wikipedia.orgfiveable.me This "protecting and leaving group" functionality is a cornerstone of modern synthetic strategy. nih.gov
The removal of TMS groups is typically achieved under mild conditions using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acids. wikipedia.orgfiveable.me This orthogonality allows for selective deprotection without affecting other functional groups in the molecule.
Participation in Metal-Catalyzed Transformations and Rearrangements
The structure of this compound features two primary sites for metal-catalyzed functionalization: the carbon-silicon (C-Si) bond at the aromatic ring and the acidic α-carbon adjacent to the nitrile group.
Cross-Coupling Reactions at the C-Si Bond:
The trimethylsilyl group on the phenyl ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings. In these reactions, the C-Si bond is activated and undergoes transmetalation with a palladium complex, enabling the formation of a new carbon-carbon bond at that position (ipso-substitution).
The Hiyama coupling involves the reaction of an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org For this compound, this would typically involve its reaction with an aryl or vinyl halide in the presence of a palladium catalyst and a fluoride activator (e.g., tetrabutylammonium fluoride - TBAF). The fluoride source is crucial for forming a pentacoordinate silicon species, which is highly reactive in the transmetalation step. organic-chemistry.org
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide. wikipedia.org While the target compound is a silane, it can participate in a modified Suzuki-type protocol where the silyl group is first converted to a boronic acid or ester, or under specific conditions that promote direct C-Si to C-B exchange or direct transmetalation to the palladium center.
A hypothetical Hiyama coupling reaction is depicted below:
α-Arylation of the Acetonitrile Moiety:
The methylene bridge (the -CH2- group) in this compound is activated by the adjacent electron-withdrawing nitrile group. The protons on this carbon are acidic and can be removed by a base. The resulting carbanion is a potent nucleophile that can participate in palladium-catalyzed α-arylation reactions with aryl halides or tosylates. researchgate.net This transformation allows for the synthesis of diarylacetonitrile derivatives, which are valuable scaffolds in medicinal chemistry.
Elucidation of Reaction Mechanisms in Organosilicon Nitrile Synthesis and Functionalization
Investigation of Catalytic Cycles and Intermediate Species
The mechanisms of the aforementioned metal-catalyzed reactions have been extensively studied, and the catalytic cycles for transformations involving this compound can be confidently proposed.
Catalytic Cycle for Hiyama/Suzuki-Miyaura Coupling:
The catalytic cycle for a palladium-catalyzed cross-coupling reaction at the silyl-functionalized position generally proceeds through three key steps: wikipedia.orgnih.gov
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. nih.gov
Transmetalation: The organosilane, this compound, is activated by a base or fluoride ion. This activated species then transfers its aryl group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. This is often the rate-determining step. wikipedia.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Catalytic Cycle for α-Arylation:
The mechanism for the α-arylation of the nitrile involves a different set of intermediates, though it also relies on a palladium catalyst.
Oxidative Addition: As before, the cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species to form an Ar-Pd(II)-X complex.
Deprotonation: A base deprotonates the this compound at the α-carbon, forming an enolate-like nucleophile.
Reductive Elimination: The enolate coordinates to the palladium(II) complex and subsequently undergoes reductive elimination with the aryl group, forming the new C-C bond and regenerating the Pd(0) catalyst.
Solvent Effects and Reaction Pathway Optimization
The choice of solvent is critical in metal-catalyzed reactions, as it can significantly influence catalyst solubility, stability, and reactivity, thereby affecting reaction rates and product yields. rsc.org While specific solvent optimization studies for reactions of this compound are not available, general principles for related cross-coupling and α-arylation reactions apply.
Influence on Cross-Coupling Reactions:
In Hiyama and Suzuki-Miyaura couplings, solvent polarity plays a key role. Aprotic polar solvents like tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF) are commonly used. These solvents are effective at dissolving the palladium catalyst, the organic substrates, and the activators (e.g., fluoride salts or bases). rsc.org The solvent can also influence the aggregation state of the catalyst and the stability of key intermediates in the catalytic cycle.
Influence on α-Arylation Reactions:
For α-arylation reactions, the solvent must be compatible with the strong bases often required for deprotonation of the nitrile. Aprotic solvents such as toluene, dioxane, and THF are frequently employed. The solvent's ability to coordinate to the metal center can also modulate the catalyst's reactivity and prevent catalyst decomposition.
Reaction Pathway Optimization:
Optimizing a reaction pathway for a substrate like this compound would involve screening various parameters. A typical optimization table for a hypothetical Hiyama coupling would investigate the effect of different solvents, catalysts, ligands, and bases on the yield of the desired product.
| Entry | Solvent | Catalyst (mol%) | Ligand (mol%) | Activator | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Toluene | Pd(OAc)2 (2) | SPhos (4) | TBAF | 100 | 45 |
| 2 | Dioxane | Pd(OAc)2 (2) | SPhos (4) | TBAF | 100 | 78 |
| 3 | THF | Pd(OAc)2 (2) | SPhos (4) | TBAF | 66 | 65 |
| 4 | DMF | Pd(OAc)2 (2) | SPhos (4) | TBAF | 100 | 85 |
| 5 | Acetonitrile | Pd(OAc)2 (2) | SPhos (4) | TBAF | 82 | 52 |
This hypothetical data illustrates that a polar aprotic solvent like DMF might provide the highest yield by effectively solvating the ionic activator and catalytic intermediates. Such systematic screening is essential for optimizing reaction pathways for specific substrates.
Computational and Spectroscopic Characterization of 2 4 Trimethylsilyl Phenyl Acetonitrile and Organosilicon Nitriles
Spectroscopic Analysis Techniques for Structural and Electronic Characterization
Spectroscopic methods are indispensable for the detailed characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) offer unique insights into the atomic and electronic arrangement within a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organosilicon compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For compounds like 2-[4-(Trimethylsilyl)phenyl]acetonitrile, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
¹³C NMR spectroscopy offers insights into the carbon framework. The carbon atoms of the trimethylsilyl (B98337) group, the phenyl ring, and the acetonitrile (B52724) moiety each resonate at distinct frequencies, allowing for their unambiguous assignment. These chemical shifts are sensitive to the electronic effects of the substituents.
²⁹Si NMR is a specialized technique that directly probes the silicon nucleus. researchgate.net Although ²⁹Si has a low natural abundance (4.7%) and a moderate gyromagnetic ratio, it provides valuable information about the silicon's chemical environment. researchgate.netpascal-man.com The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it, spanning a wide range that facilitates the characterization of different organosilicon species. pascal-man.comhuji.ac.il For arylsilanes, the ²⁹Si chemical shift can be influenced by the electronic properties of the aromatic ring. The use of advanced pulse sequences and techniques like inverse gated decoupling can help overcome the low sensitivity and long relaxation times associated with ²⁹Si NMR. pascal-man.com
A summary of typical NMR data for related structures is presented below:
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
| ¹H | -Si(CH₃)₃ | ~0.0-0.3 | Singlet |
| ¹H | Ar-H | ~7.0-7.6 | Multiplet |
| ¹H | -CH₂CN | ~3.7 | Singlet |
| ¹³C | -C H₃ (TMS) | ~-1.0 | Quartet |
| ¹³C | C -Si (Aromatic) | ~130-140 | Singlet |
| ¹³C | Ar-C | ~128-135 | Doublet |
| ¹³C | -C H₂CN | ~20 | Triplet |
| ¹³C | -C N | ~117 | Singlet |
| ²⁹Si | Ar-Si (CH₃)₃ | Variable | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. illinois.edu
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.
For this compound, key vibrational bands include:
C≡N Stretch : The nitrile group exhibits a strong and sharp absorption band in the region of 2260-2220 cm⁻¹. nih.govquimicaorganica.orgspectroscopyonline.com For aromatic nitriles, this band typically appears between 2240 and 2220 cm⁻¹ due to conjugation with the phenyl ring, which slightly weakens the C≡N bond. spectroscopyonline.com
Si-C Stretch : The trimethylsilyl group shows characteristic absorptions. A strong band corresponding to the Si-C stretching vibrations in the Si-(CH₃)₃ group is typically observed around 840 cm⁻¹, with another band often appearing near 755 cm⁻¹. researchgate.net A deformation vibration for this bond can also be seen around 1250 cm⁻¹. researchgate.net
Aromatic C-H and C=C Stretches : The phenyl group gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.
The table below summarizes the expected IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Trimethylsilyl (-Si(CH₃)₃) | Si-C Stretch | ~840, ~755 | Strong |
| Trimethylsilyl (-Si(CH₃)₃) | C-H Deformation | ~1250 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |
| Methylene (B1212753) (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. This is particularly relevant when organosilicon compounds are used to modify surfaces or as components in thin films. thermofisher.com
In an XPS experiment, the surface is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For a material containing this compound, XPS can be used to identify the presence of silicon, carbon, and nitrogen.
The Si 2p peak in the XPS spectrum provides information about the oxidation state and bonding environment of the silicon atoms. aip.org For organosilicon compounds, the Si 2p binding energy is distinct from that of elemental silicon or silicon dioxide (SiO₂). aip.orgnih.gov Deconvolution of the Si 2p or Si 1s signal can allow for the quantification of different silicon bonding states, such as Si-C and Si-O bonds, on a surface. nih.gov This is crucial for studying the integrity and chemical nature of organosilicon layers in materials applications. rsc.org However, differential charging can be a significant challenge in accurately determining binding energy shifts in insulating matrices. nih.gov
Future Research Directions and Outlook for 2 4 Trimethylsilyl Phenyl Acetonitrile
Exploration of Novel and Sustainable Synthetic Methodologies
Future research into the synthesis of 2-[4-(trimethylsilyl)phenyl]acetonitrile is poised to move beyond traditional methods, with a strong emphasis on developing greener and more efficient protocols. Current synthetic routes often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The exploration of novel catalytic systems and reaction conditions will be crucial in overcoming these limitations.
Key areas for future investigation include:
Catalyst Development: The design of highly efficient and recyclable catalysts, such as those based on earth-abundant metals or even metal-free organocatalysts, will be a primary focus. researchgate.netrsc.org These catalysts could enable direct C-H silylation or cyanation of readily available precursors, thereby reducing the number of synthetic steps.
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and process control. soton.ac.uk Developing a continuous-flow synthesis for this compound could lead to higher yields, improved purity, and a smaller environmental footprint.
Alternative Energy Sources: The use of alternative energy sources like microwave irradiation, ultrasound, and photochemical methods could accelerate reaction times and reduce energy consumption. nih.gov Investigating these techniques for the synthesis of silylated phenylacetonitriles is a promising avenue for sustainable production.
Bio-inspired Synthesis: Exploring biocatalytic routes, using enzymes to perform key synthetic transformations, represents a frontier in green chemistry. While challenging, the development of enzymatic processes for the synthesis of organosilicon compounds could offer unparalleled selectivity and environmental compatibility. researchgate.net
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | Higher efficiency, recyclability, use of earth-abundant metals. | Development of novel metal-based and organocatalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of continuous-flow reactor systems. |
| Alternative Energy | Reduced reaction times and energy consumption. | Application of microwave, ultrasound, and photochemical methods. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes for C-Si and C-CN bond formation. |
Expanding the Scope of Chemical Reactivity and Transformations
The dual functionality of this compound, featuring both a nitrile and a trimethylsilyl (B98337) group, provides a rich platform for exploring a wide range of chemical transformations. Future research will likely focus on leveraging these reactive sites to synthesize novel and complex molecular architectures.
Promising areas for exploration include:
Nitrile Group Transformations: The nitrile group can be converted into a variety of other functional groups, including amines, amides, carboxylic acids, and ketones. Future studies could explore novel reagents and catalytic systems to achieve these transformations with higher selectivity and under milder conditions. The participation of the nitrile group in cycloaddition reactions to form heterocyclic compounds is another area ripe for investigation. researchgate.net
Trimethylsilyl Group Chemistry: The trimethylsilyl group can act as a directing group in electrophilic aromatic substitution reactions, allowing for precise functionalization of the phenyl ring. Furthermore, it can be transformed into other functional groups, such as a hydroxyl or a halogen, providing access to a diverse range of derivatives. The cleavage of the C-Si bond can also be exploited in cross-coupling reactions.
Synergistic Reactivity: Investigating reactions that involve both the nitrile and trimethylsilyl groups simultaneously could lead to the discovery of novel and efficient synthetic methodologies. For example, intramolecular cyclization reactions involving both functional groups could be a pathway to unique heterocyclic systems.
Development of Next-Generation Advanced Material Applications
The unique electronic and structural properties imparted by the trimethylsilyl group make this compound a promising building block for the development of advanced materials. Future research in this area will likely focus on incorporating this molecule into polymers and organic electronic devices.
Potential applications to be explored include:
Organic Electronics: The incorporation of silicon into organic molecules can enhance their charge transport properties and stability, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). princeton.edu Research could focus on synthesizing polymers and small molecules derived from this compound and evaluating their performance in electronic devices.
High-Performance Polymers: The trimethylsilyl group can improve the thermal stability, mechanical strength, and gas permeability of polymers. Future work could involve the polymerization of monomers derived from this compound to create novel materials with tailored properties for applications in aerospace, automotive, and membrane technologies. numberanalytics.com
Sensors and Biomedical Materials: The nitrile group can be used as a handle for further functionalization, allowing for the attachment of sensing moieties or biocompatible groups. This could lead to the development of novel chemical sensors or materials for biomedical applications. The use of organosilicon compounds as electrolyte additives in batteries is also an emerging area of interest. jlu.edu.cn
| Application Area | Potential Benefits of Incorporating this compound |
| Organic Electronics | Enhanced charge transport, improved stability, tunable electronic properties. |
| High-Performance Polymers | Increased thermal stability, mechanical strength, and gas permeability. |
| Sensors and Biomedical Materials | Facile functionalization for sensor development and biocompatibility. |
Synergistic Integration of Advanced Theoretical and Experimental Characterization Studies
A deep understanding of the structure-property relationships of this compound and its derivatives is essential for guiding the design of new synthetic routes and materials. The synergistic integration of advanced theoretical and experimental characterization techniques will be crucial in achieving this understanding.
Future research should focus on:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net These theoretical insights can guide experimental efforts by identifying promising synthetic targets and predicting their properties.
Advanced Spectroscopy: The use of advanced spectroscopic techniques, such as two-dimensional NMR and ultrafast transient absorption spectroscopy, can provide detailed information about the molecular structure, dynamics, and excited-state properties of these compounds. niscpr.res.in
In-situ and Operando Characterization: To understand the behavior of materials derived from this compound in real-world applications, it is essential to characterize them under operating conditions. In-situ and operando techniques can provide valuable insights into the mechanisms of charge transport, degradation, and other important processes.
By combining the predictive power of theoretical modeling with the detailed information provided by advanced experimental techniques, researchers can accelerate the discovery and development of new applications for this compound.
Q & A
Basic Question: What methodological approaches are recommended for optimizing the synthesis of 2-[4-(Trimethylsilyl)phenyl]acetonitrile?
Answer:
Synthesis optimization should focus on reaction parameters such as solvent selection, temperature control, and catalyst efficiency. For trimethylsilyl-containing compounds, anhydrous conditions (e.g., THF or DMF) are critical to prevent hydrolysis of the silyl group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetonitrile) is advised to isolate the nitrile product. Monitoring reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirming purity via GC-MS (>95%) ensures reproducibility .
Basic Question: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the trimethylsilyl group (δ ~0.25 ppm for Si(CH)) and nitrile functionality (C≡N peak absence in H NMR).
- FT-IR : C≡N stretching (~2250 cm) and Si-C vibrations (~1250 cm) .
- X-ray Crystallography : For solid-state confirmation of molecular geometry, particularly the steric effects of the bulky silyl group .
Basic Question: What precautions are necessary for handling this compound in laboratory settings?
Answer:
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent moisture-induced degradation .
- Personal Protection : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Waste Disposal : Neutralize residues with aqueous NaHCO before incineration to avoid cyanide release .
Advanced Question: How can researchers investigate the mechanistic role of the trimethylsilyl group in reaction pathways involving this compound?
Answer:
- Isotopic Labeling : Replace C in the nitrile group with C to track its participation in coupling reactions via NMR or MS.
- Computational Studies : Use DFT calculations (e.g., Gaussian 16) to model steric and electronic effects of the silyl group on transition states .
- Kinetic Profiling : Compare reaction rates with/without the silyl group to assess its influence on activation energy .
Advanced Question: What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., Pd or Cu) to predict regioselectivity in cross-coupling reactions.
- Hirshfeld Surface Analysis : Quantify steric bulk effects of the silyl group on molecular packing and reactivity .
- Frontier Orbital Analysis : Identify HOMO/LUMO energy gaps to predict nucleophilic/electrophilic behavior .
Advanced Question: How should contradictory analytical data (e.g., NMR vs. MS results) be resolved for this compound?
Answer:
- Multi-Technique Validation : Cross-check NMR data with high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
- Dynamic NMR Experiments : Perform variable-temperature H NMR to detect conformational changes causing peak splitting .
- Impurity Profiling : Use HPLC-UV (C18 column, acetonitrile/water gradient) to identify byproducts interfering with MS signals .
Advanced Question: What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and thermal (40–80°C) conditions. Monitor degradation via LC-MS to identify breakdown products (e.g., desilylation or nitrile hydrolysis) .
- Arrhenius Plotting : Calculate activation energy (E) for thermal decomposition using DSC/TGA data .
Advanced Question: How can researchers evaluate the compound’s potential as a ligand or intermediate in catalytic cycles?
Answer:
- Catalytic Screening : Test in Pd-catalyzed Suzuki-Miyaura couplings to assess ligand efficacy (e.g., using aryl halides and boronic acids).
- In Situ FT-IR Monitoring : Track nitrile coordination to metal centers during reactions .
- XAS (X-ray Absorption Spectroscopy) : Study metal-ligand bond lengths and oxidation states in catalytic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
